3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
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Overview
Description
3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro and fluoro groups, as well as a pyrazolyl-piperidinyl moiety, which contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves a multi-step process. One common method is the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is carried out in methanol (MeOH) under neutral conditions at room temperature, resulting in the formation of the desired secondary amine .
Chemical Reactions Analysis
3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Reductive Amination: As mentioned, the compound can be synthesized through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Scientific Research Applications
3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules targeting specific biological pathways.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can be compared to other similar compounds, such as:
3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline: This compound shares a similar core structure but differs in the substituents attached to the pyrazole ring.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O/c1-10-8-15(21-20-10)22-6-4-12(5-7-22)19-16(23)11-2-3-14(18)13(17)9-11/h2-3,8-9,12H,4-7H2,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXDYMRHPQTDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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